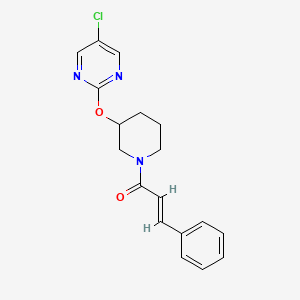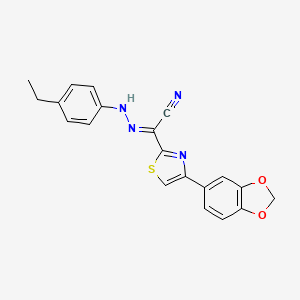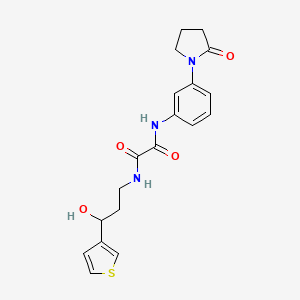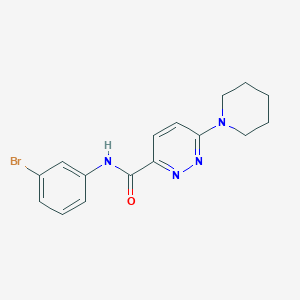
(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperidine rings would provide a rigid, planar structure, while the phenyl and propenone groups could add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyrimidine ring might undergo substitution reactions with the chloro group, and the double bond in the propenone group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the chloro group, the rigidity of the pyrimidine and piperidine rings, and the polarity of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
One area of scientific research where the compound similar to "(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one" is explored is in the synthesis of novel compounds and their antibacterial activity. For example, microwave-assisted synthesis techniques have been employed to produce compounds with a similar structure, which are then tested for their effectiveness against various bacteria. These studies involve the preparation of piperidine-containing pyrimidine imines and thiazolidinones, showcasing the potential of these compounds in developing new antibacterial agents (Merugu et al., 2010).
Antitumor Activity
Another significant area of application for compounds resembling "(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one" is in cancer research, particularly in the synthesis of compounds with potential antitumor activities. Studies have been conducted to synthesize and evaluate the antitumor potential of various pyrimidinyl and piperidine derivatives. Some of these compounds have shown promising results in inhibiting cancer cell growth and inducing apoptosis in tumor cells, highlighting their potential as anticancer drugs (Insuasty et al., 2013).
Anti-Angiogenic and DNA Cleavage Studies
Research has also been conducted on novel piperidine derivatives for their anti-angiogenic properties and DNA cleavage abilities. These studies involve the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which have been evaluated for their efficacy in blocking the formation of blood vessels in vivo and their potential in binding/cleaving DNA. Such properties are crucial for the development of anticancer agents that target both tumor angiogenesis and DNA integrity, making these compounds valuable in cancer therapy (Kambappa et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-11-20-18(21-12-15)24-16-7-4-10-22(13-16)17(23)9-8-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYASCPUODBECHT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2978157.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978158.png)
![3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2978161.png)
![1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2978162.png)



![3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2978168.png)



![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2978178.png)

